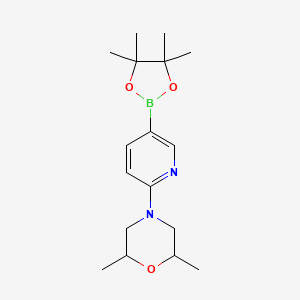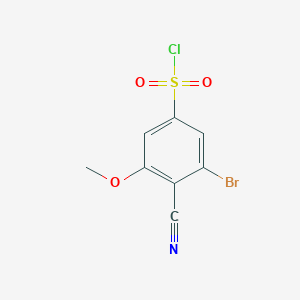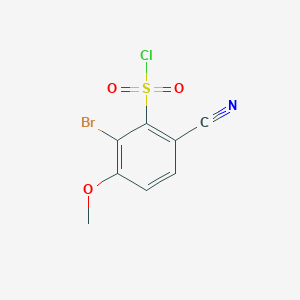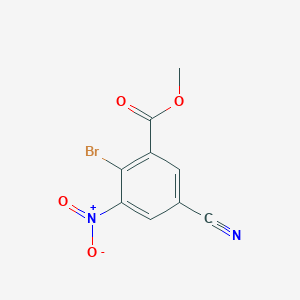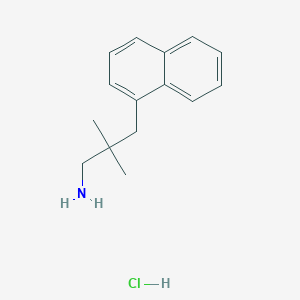
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Photophysical Studies
The photophysical behavior of compounds closely related to 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride, such as acrylodan and prodan, has been examined in various solvents to understand their emission properties. These studies are crucial for applications in biological systems, where these compounds are used as probes. The research aims to rationalize the interpretation of emission maxima in terms of solvent-specific and general effects, enhancing the understanding of their behavior in complex biological environments (Moreno Cerezo et al., 2001).
Synthesis and Properties
Research has been conducted on the synthesis and photophysical properties of compounds like 2,5-PRODAN, which share structural similarities with 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride. These compounds exhibit solvatochromism and are used to explore charge-transfer states, contributing to the development of new fluorescent dyes and probes for scientific research (Abelt et al., 2011).
Flame Retardancy and Epoxy Resins
Amines derived from naphthalene have been used as reactive flame retardants and curing agents for commercial epoxy resins, highlighting their importance in materials science. The thermal properties and flame retardancy of these epoxy thermosets have been studied, demonstrating the compounds' effectiveness in improving material safety and performance (Agrawal & Narula, 2014).
Fluorophore Development for Microscopy
The development of fluorescent dyes like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) illustrates the use of naphthalen-1-yl-based compounds in creating tools for biological imaging. These dyes are designed to be sensitive to solvent polarity and viscosity, making them useful for visualizing cellular and tissue structures without interference from autofluorescence (Jacobson et al., 1996).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This involves predicting or suggesting further studies that can be done based on the current understanding of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound, not all of this information may be available. It’s always a good idea to refer to scientific literature and databases for the most accurate and up-to-date information.
properties
IUPAC Name |
2,2-dimethyl-3-naphthalen-1-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N.ClH/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9H,10-11,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJUBIQMSTICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



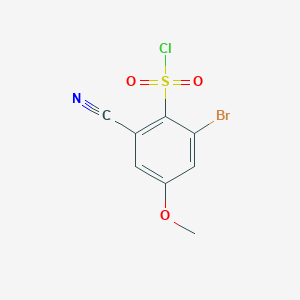
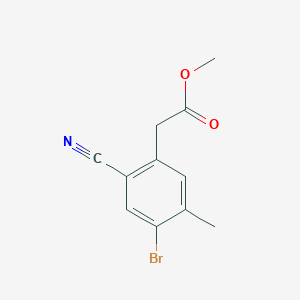

![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)


![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)

